molecular formula C44H44O6P2 B12473388 1,8-Bis[2-(diphenylphosphoryl)methyl-phenoxy]-3,6-dioxaoctane

1,8-Bis[2-(diphenylphosphoryl)methyl-phenoxy]-3,6-dioxaoctane

Cat. No.: B12473388
M. Wt: 730.8 g/mol
InChI Key: VIEFZCHLTFTOED-UHFFFAOYSA-N
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Description

1-[(DIPHENYLPHOSPHOROSO)METHYL]-2-{2-[2-(2-{2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENOXY}ETHOXY)ETHOXY]ETHOXY}BENZENE is a complex organic compound characterized by the presence of multiple diphenylphosphoroso groups and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(DIPHENYLPHOSPHOROSO)METHYL]-2-{2-[2-(2-{2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENOXY}ETHOXY)ETHOXY]ETHOXY}BENZENE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Step 1: Preparation of diphenylphosphoroso intermediates.

    Step 2: Sequential etherification reactions to introduce the ethoxy groups.

    Step 3: Final coupling reaction to attach the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(DIPHENYLPHOSPHOROSO)METHYL]-2-{2-[2-(2-{2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENOXY}ETHOXY)ETHOXY]ETHOXY}BENZENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoroso groups to phosphines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of diphenylphosphine oxides.

    Reduction: Formation of diphenylphosphines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-[(DIPHENYLPHOSPHOROSO)METHYL]-2-{2-[2-(2-{2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENOXY}ETHOXY)ETHOXY]ETHOXY}BENZENE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties and drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[(DIPHENYLPHOSPHOROSO)METHYL]-2-{2-[2-(2-{2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENOXY}ETHOXY)ETHOXY]ETHOXY}BENZENE involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphoroso groups can form covalent bonds with active sites, modulating the activity of the target molecules. This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(DIPHENYLPHOSPHOROSO)METHYL]-2-{2-[2-(2-{2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENOXY}ETHOXY)ETHOXY]ETHOXY}BENZENE is unique due to its multiple diphenylphosphoroso groups and extensive ethoxy chain, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C44H44O6P2

Molecular Weight

730.8 g/mol

IUPAC Name

1-(diphenylphosphorylmethyl)-2-[2-[2-[2-[2-(diphenylphosphorylmethyl)phenoxy]ethoxy]ethoxy]ethoxy]benzene

InChI

InChI=1S/C44H44O6P2/c45-51(39-19-5-1-6-20-39,40-21-7-2-8-22-40)35-37-17-13-15-27-43(37)49-33-31-47-29-30-48-32-34-50-44-28-16-14-18-38(44)36-52(46,41-23-9-3-10-24-41)42-25-11-4-12-26-42/h1-28H,29-36H2

InChI Key

VIEFZCHLTFTOED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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